
3-(Cyclopentylmethoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H20ClNO . It has a molecular weight of 205.73 . The IUPAC name for this compound is 3-(cyclopentylmethoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(Cyclopentylmethoxy)pyrrolidine hydrochloride” is 1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-(Cyclopentylmethoxy)pyrrolidine hydrochloride: is a compound with potential applications in medicinal chemistry. Its structure suggests it could be useful in the synthesis of pharmacologically active molecules. For instance, pyrrolidine derivatives are known for their presence in various therapeutic agents, indicating that this compound could serve as a precursor in drug design and development .
Biochemistry Research
In biochemistry, 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride may be utilized in proteomics research. Its properties could make it suitable for studying protein interactions and functions. The compound could be involved in assays to understand biochemical pathways or as a building block for more complex biochemical molecules .
Pharmacology
Pharmacologically, this compound could be explored for its interaction with biological receptors. Pyrrolidine rings are often found in molecules that exhibit central nervous system activity, suggesting potential research applications in neuropharmacology .
Industrial Applications
Industrially, 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride might be used in the manufacture of materials that require specific organic compounds with pyrrolidine structures. Its chemical stability and reactivity could be beneficial in creating polymers or other synthetic materials .
Environmental Science
In environmental science, this compound could be studied for its environmental impact, biodegradability, and potential use in green chemistry. Research could focus on its breakdown products and their effects on ecosystems .
Analytical Chemistry
Analytically, 3-(Cyclopentylmethoxy)pyrrolidine hydrochloride could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances within a mixture, due to its unique molecular weight and structure .
Chemical Synthesis
In chemical synthesis, this compound could be valuable as an intermediate in the construction of more complex molecules. Its functional groups might allow for selective reactions, making it a versatile reagent in organic synthesis .
Advanced Material Science
Lastly, in advanced material science, the compound’s properties could be harnessed in the development of new materials with specific electronic or optical characteristics, potentially useful in electronics or photonics .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(cyclopentylmethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)8-12-10-5-6-11-7-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCXFYAJGEPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylmethoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



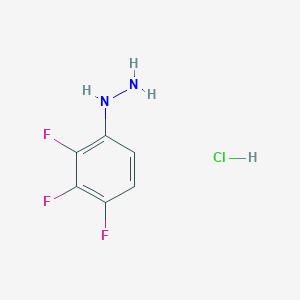
![N-Methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-YL]-1-phenylmethanamine](/img/structure/B1451391.png)
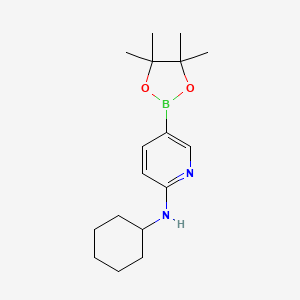



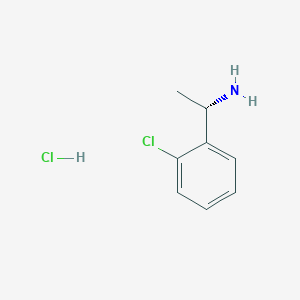
![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)
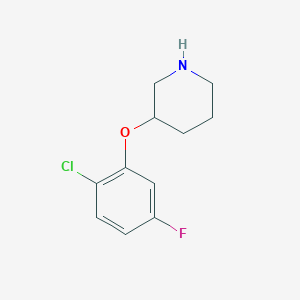
![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)

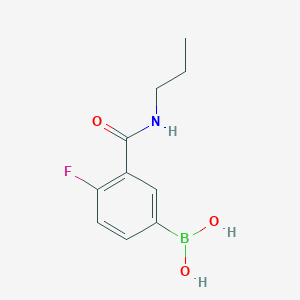
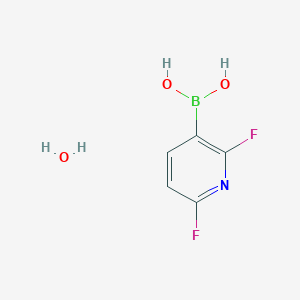
![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)